molecular formula C20H35NO4 B013976 2,5-Dioxopyrrolidin-1-yl palmitate CAS No. 14464-31-4

2,5-Dioxopyrrolidin-1-yl palmitate

Cat. No. B013976
CAS RN: 14464-31-4
M. Wt: 353.5 g/mol
InChI Key: OTNHQVHEZCBZQU-UHFFFAOYSA-N
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Description

2,5-Dioxopyrrolidin-1-yl palmitate (2,5-DPP) is a synthetic derivative of the naturally occurring compound, pyrrolidine, which is found in a variety of plants, fungi, and bacteria. It is a white, crystalline solid that is soluble in water and has a melting point of approximately 50°C. 2,5-DPP has a wide range of applications, including industrial synthesis, drug delivery, and medical research.

Scientific Research Applications

Protein Coupling for Targeted Delivery Vehicles

N-Succinimidyl palmitate has been used to couple a protein for the fabrication of targeted delivery vehicles . This process involves the covalent attachment of palmitic acid to proteins, which can then be used to create targeted delivery systems for drugs or other therapeutic agents.

Synthesis of Hexadecanoyl Derivatives

This compound is useful in the synthesis of hexadecanoyl derivatives of amino- and thio-compounds such as amino acids, aminoacyl-tRNA, coenzyme A, thioglycolic acid, etc . These derivatives can have various applications in biochemical research and drug development.

Study of Insulin Resistance and Lipid Metabolism

In a study on insulin resistance and lipid metabolism, palmitate was used to induce endoplasmic reticulum (ER) stress in liver cells . The study found that palmitate reduces insulin-mediated ERK phosphorylation in liver cells, and this effect is independent of fatty-acid-induced ER stress .

Investigation of Lipotoxicity

Elevated levels of plasma saturated free fatty acids (FFAs) like palmitate can cause insulin resistance in the liver and muscles . These FFAs also accumulate in non-adipose tissues and cause deleterious effects such as lipotoxicity . Studies using palmitate can help understand these effects and develop potential treatments.

Study of ER Stress-Induced Insulin Resistance

Conflicting data exist regarding the role of ERK signaling in ER stress-induced insulin resistance . Studies using palmitate can help clarify these roles and contribute to our understanding of insulin resistance.

Study of Fatty Acid Induced ER Stress

Palmitate has been used to study the effects of fatty acid induced ER stress . In one study, it was found that treatment with palmitate increased the expression of ER stress genes, including the splicing of X box binding protein 1 (XBP1) mRNA .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H35NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(24)25-21-18(22)16-17-19(21)23/h2-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTNHQVHEZCBZQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H35NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90404977
Record name N-Succinimidyl palmitate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dioxopyrrolidin-1-yl palmitate

CAS RN

14464-31-4
Record name Palmitic acid N-hydroxysuccinimide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14464-31-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Succinimidyl palmitate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

N-hydroxysuccinimide (69.8 g, 0.598 mol) was added drop by drop to 1 L of chloroform solution of palmitoyl chloride (165 ml, 0.544 mol) with stirring while cooling with ice, and then triethylamine (83.1 ml, 0.598 mol) was added dropwise over 30 minutes. Then, the whole was stirred while cooled with ice for 30 minutes, allowed to gradually reach room temperature, and stirred for 7 hours. The reaction mixture was washed with water (500 ml×3), then dried over magnesium sulfate, and concentrated under reduced pressure to give 260.3 g (quant) of a colorless solid.
Quantity
69.8 g
Type
reactant
Reaction Step One
Quantity
165 mL
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
83.1 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 165 mL (0.544 mol) of palmitoyl chloride in 1 L of chloroform while cooled with ice with stirring, 69.8 g (0.598 mol) of N-hydroxysuccinimide was gradually added, and 83.1 mL (0.598 mol) of triethylamine was added dropwise thereto over 30 minutes. The resultant solution was stirred for 30 minutes while cooled with ice and for another 7 hours during which the resultant solution gradually reached room temperature. After washed with 500 mL of water three times, the resultant solution was dried over magnesium sulfate and was then concentrated under reduced pressure to obtain 260.3 g (quant) of a colorless solid.
Quantity
165 mL
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
69.8 g
Type
reactant
Reaction Step Two
Quantity
83.1 mL
Type
reactant
Reaction Step Three
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary application of Palmitic Acid N-Hydroxysuccinimide Ester in the context of the provided research?

A1: Palmitic Acid N-Hydroxysuccinimide Ester is primarily used to modify polymers, enhancing their amphiphilic properties for the formation of nanoparticles and polymeric vesicles intended for drug delivery. [, , ] These modified polymers can encapsulate both hydrophilic and hydrophobic molecules, broadening their potential applications in drug delivery. []

Q2: How does the degree of Palmitic Acid N-Hydroxysuccinimide Ester substitution affect the formation of drug delivery systems?

A2: The research demonstrates that a lower level of palmitoyl substitution, achieved by controlling the reaction conditions with Palmitic Acid N-Hydroxysuccinimide Ester, favors the formation of polymeric vesicles. [] A higher degree of substitution might hinder vesicle formation due to increased hydrophobicity. This highlights the importance of carefully controlling the reaction parameters to achieve the desired self-assembly properties for drug delivery.

Q3: Can the size of the resulting drug delivery systems be controlled?

A3: Yes, the size of polymeric vesicles can be controlled by manipulating the molecular weight of the initial polymer and the degree of Palmitic Acid N-Hydroxysuccinimide Ester substitution. [, ] For instance, lower molecular weight polymers and those with lower palmitoyl substitution levels tend to form smaller vesicles. [] This size control is crucial for targeted drug delivery, as vesicle size influences biodistribution and cellular uptake.

Q4: What types of polymers have been successfully modified with Palmitic Acid N-Hydroxysuccinimide Ester for drug delivery applications in the provided research?

A4: The research highlights the successful modification of Poly-L-lysine [, ] and Glycol Chitosan [] with Palmitic Acid N-Hydroxysuccinimide Ester to create amphiphilic polymers capable of forming nanoparticles and vesicles for drug delivery. These modified polymers showcase the versatility of Palmitic Acid N-Hydroxysuccinimide Ester in tailoring the properties of different polymers for drug delivery applications.

Q5: Beyond vesicle size, how does modifying polymers with Palmitic Acid N-Hydroxysuccinimide Ester affect drug encapsulation?

A5: The research indicates that the encapsulation efficiency of hydrophilic macromolecules within the formed vesicles increases with vesicle size. [] Larger vesicles, often achieved with higher molecular weight polymers and controlled Palmitic Acid N-Hydroxysuccinimide Ester modification, provide a greater internal volume for encapsulating therapeutic agents.

Q6: Are there any in vivo studies demonstrating the efficacy of drug delivery systems utilizing polymers modified with Palmitic Acid N-Hydroxysuccinimide Ester?

A6: Yes, the research on Paclitaxel-loaded N-palmitoyl chitosan hydrogels [] provides in vivo data. It shows prolonged drug retention in the peritoneal cavity and improved survival in a murine model of ovarian cancer. This study suggests that modifying chitosan with Palmitic Acid N-Hydroxysuccinimide Ester contributes to a sustained-release formulation with potential benefits in cancer treatment.

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